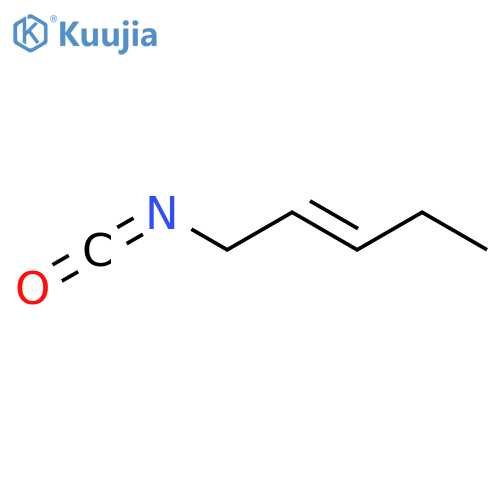Cas no 2649087-58-9 (1-isocyanatopent-2-ene)

1-isocyanatopent-2-ene structure
商品名:1-isocyanatopent-2-ene
1-isocyanatopent-2-ene 化学的及び物理的性質
名前と識別子
-
- 1-isocyanatopent-2-ene
- 2649087-58-9
- EN300-1841851
-
- インチ: 1S/C6H9NO/c1-2-3-4-5-7-6-8/h3-4H,2,5H2,1H3/b4-3+
- InChIKey: WNJQTAAITBOEPP-ONEGZZNKSA-N
- ほほえんだ: O=C=NC/C=C/CC
計算された属性
- せいみつぶんしりょう: 111.068413911g/mol
- どういたいしつりょう: 111.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 29.4Ų
1-isocyanatopent-2-ene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841851-0.05g |
1-isocyanatopent-2-ene |
2649087-58-9 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1841851-0.1g |
1-isocyanatopent-2-ene |
2649087-58-9 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1841851-1.0g |
1-isocyanatopent-2-ene |
2649087-58-9 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1841851-0.5g |
1-isocyanatopent-2-ene |
2649087-58-9 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1841851-0.25g |
1-isocyanatopent-2-ene |
2649087-58-9 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1841851-10.0g |
1-isocyanatopent-2-ene |
2649087-58-9 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1841851-5g |
1-isocyanatopent-2-ene |
2649087-58-9 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1841851-5.0g |
1-isocyanatopent-2-ene |
2649087-58-9 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1841851-1g |
1-isocyanatopent-2-ene |
2649087-58-9 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1841851-2.5g |
1-isocyanatopent-2-ene |
2649087-58-9 | 2.5g |
$1791.0 | 2023-09-19 |
1-isocyanatopent-2-ene 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
2649087-58-9 (1-isocyanatopent-2-ene) 関連製品
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 81216-14-0(7-bromohept-1-yne)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
